Emopamil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Neuroscience Research

Emopamil has been studied for its effects on brain function and behavior. Some studies have looked at its potential to influence memory and learning []. Other research has investigated its effects on neurotransmitter activity in the brain [].

- Source

Please note

These are just a few examples, and more research is needed to fully understand the effects of Emopamil in the brain.

Other Areas of Scientific Research

Emopamil is also being studied for its potential applications in other areas of science, such as:

Cancer research

Some studies have investigated the effects of Emopamil on cancer cell growth.

Antimicrobial properties

Research has explored the possibility that Emopamil may have antimicrobial properties.

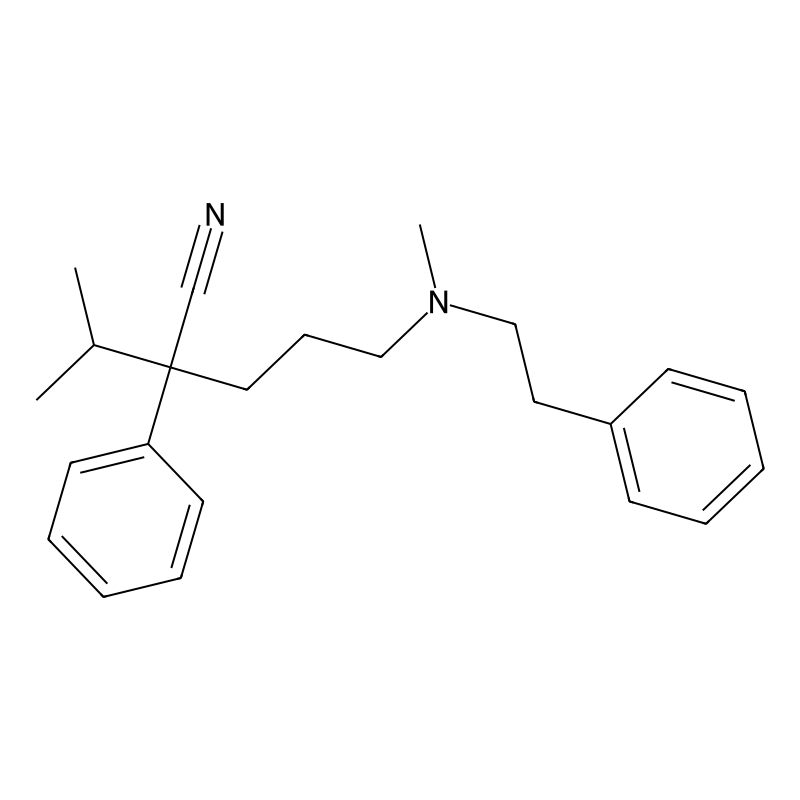

Emopamil is a chemical compound classified as a calcium channel blocker and a high-affinity ligand of human sterol isomerase. Its structure is characterized by a phenylalkylamine backbone, which includes a chiral quaternary carbon center. This chirality results in distinct optical isomers that exhibit varying biological effects. Emopamil functions primarily by inhibiting calcium channel responses at an extracellular site on nerve cells, differentiating it from other phenylalkylamines that act intracellularly. This unique mechanism suggests enhanced neuroprotective properties, particularly in contexts related to ischemia and neurodegenerative conditions .

- Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as potassium permanganate.

- Reduction: Involves the addition of hydrogen or removal of oxygen, typically employing reducing agents like lithium aluminum hydride.

- Substitution: Involves replacing one atom or group with another, commonly using halogens and nucleophiles.

These reactions can lead to various products depending on the specific conditions and reagents utilized .

Emopamil exhibits significant biological activity, particularly in its role as a calcium channel blocker. It inhibits calcium influx in neurons, which can protect against excitotoxicity—a process that contributes to neuronal damage in conditions such as stroke and multiple sclerosis. Additionally, emopamil acts as an inhibitor of 5-hydroxytryptamine 5-HT2 receptors, influencing serotonin signaling pathways that are crucial for mood regulation and other physiological processes .

The synthesis of emopamil involves several steps that typically include:

- Formation of an organic amino compound.

- Creation of a nitrile compound.

- Coupling two benzene rings.

One notable synthetic approach employs the methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide)-induced rearrangement of a chiral epoxyalcohol, which allows for high chemical and optical yields with minimal purification requirements. This method emphasizes the importance of stereochemistry in producing bioactive forms of emopamil .

Emopamil has diverse applications across several fields:

- Pharmaceutical Research: Investigated for potential therapeutic effects in treating neurological disorders such as multiple sclerosis and cerebrovascular diseases.

- Chemical Biology: Used as a ligand in studies examining calcium channel dynamics and their inhibition.

- Industrial Chemistry: Employed in the synthesis of other pharmaceuticals and chemical products due to its unique structural properties .

Research indicates that emopamil interacts with various biological targets beyond calcium channels. It binds to emopamil-binding protein, which is involved in neuroprotection and may play a role in modulating sterol metabolism. Interaction studies highlight the compound's potential to influence pathways related to cholesterol metabolism and neuroprotection during ischemic events .

Emopamil shares similarities with other calcium channel blockers but possesses unique characteristics that enhance its therapeutic potential. Notable similar compounds include:

- Verapamil: A widely used calcium channel blocker primarily affecting cardiac tissues.

- Gallopamil: Similar to verapamil but with different pharmacokinetic properties.

Comparison TableCompound Mechanism of Action Unique Features Emopamil Extracellular calcium channel inhibition High blood-brain barrier permeability Verapamil Intracellular calcium channel inhibition Strong cardiac effects Gallopamil Calcium channel blocker Different pharmacokinetics

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Emopamil | Extracellular calcium channel inhibition | High blood-brain barrier permeability |

| Verapamil | Intracellular calcium channel inhibition | Strong cardiac effects |

| Gallopamil | Calcium channel blocker | Different pharmacokinetics |

Emopamil's higher cerebral availability and neuroprotective efficacy distinguish it from verapamil and gallopamil, making it particularly valuable for research into treatments for neurological conditions .

Emopamil, chemically known as (2-isopropyl-5-diethylamino-2-phenylpentanenitrile), represents a significant challenge in asymmetric synthesis due to its quaternary chiral center [1] [2]. The compound's structure consists of an organic amino compound with nitrile functionality and incorporates two benzene rings, creating a complex molecular architecture that demands sophisticated synthetic approaches [1].

The most extensively studied asymmetric synthesis strategy employs the methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide) (MAD)-induced rearrangement of chiral epoxyalcohols as the key stereochemical control element [2] [3] [4]. This approach specifically targets the synthesis of (2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile, known as "emopamil left hand," which serves as a crucial bioactive motif for the complete molecule [2] [3].

The asymmetric synthesis strategy centers on establishing absolute stereochemical control at the quaternary carbon center, which represents one of the most challenging aspects of emopamil synthesis [2] [4]. The chiral quaternary carbon center in emopamil exhibits significant biological importance, as research indicates that optical isomers demonstrate markedly different biological effects [1] [5]. The (S)-enantiomer typically shows enhanced biological activity compared to its (R)-counterpart, making stereoselective synthesis essential for pharmaceutical applications [5].

The MAD-mediated rearrangement strategy provides exceptional stereochemical fidelity through a mechanism involving coordination of the aluminum center with the epoxyalcohol substrate [2] [3]. This coordination creates a highly organized transition state that dictates the stereochemical outcome of the rearrangement, favoring formation of the desired (S)-configuration at the quaternary center [2].

Advanced asymmetric synthesis approaches have also been developed utilizing chiral auxiliary methodologies. The Evans aldol addition reaction represents one such strategy, employing N-acyloxazolidinone chiral auxiliaries to achieve high levels of stereochemical control [6]. These approaches typically involve formation of Z-enolates under kinetically controlled conditions, leading to syn-aldol products with excellent diastereoselectivity [6].

Key Intermediate Reactions

The synthesis of emopamil involves several critical intermediate reactions that require careful optimization to achieve both high yields and stereochemical purity. The MAD-induced rearrangement represents the pivotal transformation in the synthetic sequence [2] [3] [4].

The rearrangement mechanism proceeds through initial coordination of the MAD reagent to the hydroxyl group of the chiral epoxyalcohol substrate [2]. This coordination activates the epoxide ring toward nucleophilic attack by the aluminum-bound alkoxide, resulting in a concerted rearrangement that generates the quaternary carbon center with defined stereochemistry [2] [3]. The reaction conditions typically require temperatures between 0°C and room temperature, with reaction times ranging from 2 to 6 hours depending on substrate reactivity [2].

Critical intermediate reactions also include the preparation of the chiral epoxyalcohol precursor. This transformation typically involves Sharpless asymmetric epoxidation of the corresponding allylic alcohol, providing the requisite stereochemistry for the subsequent rearrangement [2]. The epoxidation reaction employs titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide under carefully controlled conditions to achieve high enantiomeric excess [2].

A significant challenge encountered during synthesis involves acid-catalyzed isomerization of allylaldehyde intermediates [2] [3]. This undesired side reaction can lead to erosion of stereochemical purity and reduced overall yields [2]. The isomerization occurs through protonation of the aldehyde carbonyl group, followed by elimination and reprotonation at the alternative position [2].

Another critical issue involves retro-aldol type racemization at the quaternary carbon of nitrile-alcohol intermediates [2] [3]. This racemization process occurs through formation of an enolate intermediate at the quaternary center, which can be reprotonated from either face, leading to loss of stereochemical integrity [2]. The racemization is particularly problematic under basic conditions and requires careful pH control throughout the synthetic sequence [2].

The transformation of the hydroxyl-terminated intermediate to the final diethylamino-substituted product involves nucleophilic substitution reactions [2]. These transformations typically employ tosylation or mesylation of the primary alcohol, followed by displacement with diethylamine [2]. The substitution reactions proceed with inversion of configuration at the substitution center, requiring careful consideration of the stereochemical requirements of the final product [2].

Purification and Yield Optimization

The MAD-mediated synthesis of emopamil demonstrates remarkable efficiency in terms of purification requirements and overall yields [2] [3] [4]. The method achieves high chemical yields while requiring minimal purification procedures, representing a significant advantage over alternative synthetic approaches [2] [3].

The overall chemical yield for the MAD-mediated synthesis ranges from 75% to 85% over the complete synthetic sequence [2] [3]. Individual reaction yields within the sequence typically exceed 90%, with the key rearrangement step proceeding in 85-95% yield under optimized conditions [2]. The high yields reflect the efficiency of the MAD-mediated rearrangement and the absence of significant competing side reactions [2].

Optical yields, representing the enantiomeric excess of the final product, consistently exceed 95% when the synthesis is conducted under carefully controlled conditions [2] [3]. The high optical yields result from the excellent stereochemical control achieved through the MAD-mediated rearrangement and the stability of the quaternary chiral center under the reaction conditions [2].

Purification optimization focuses on minimizing chromatographic separations while maintaining product purity [2] [3]. The synthetic sequence typically requires only two chromatographic purifications: one following the epoxidation step and another after the final substitution reaction [2]. This represents a significant reduction compared to alternative synthetic routes that may require multiple chromatographic separations at each step [2].

Crystallization protocols have been developed for key intermediates to enhance both yield and purity [2]. The chiral epoxyalcohol intermediate can be crystallized from hexane-ethyl acetate mixtures, providing material with enhanced enantiomeric purity [2]. Similarly, the final emopamil product can be obtained as crystalline salts, facilitating purification and storage [2].

Reaction optimization studies have identified several critical parameters affecting both yield and stereochemical outcomes [2] [3]. Temperature control proves essential, with optimal results obtained at 0°C for the initial MAD coordination step, followed by gradual warming to room temperature for the rearrangement phase [2]. Reagent stoichiometry requires careful optimization, with 1.2 equivalents of MAD providing optimal results [2].

Solvent selection significantly impacts both reaction efficiency and product purity [2]. Toluene emerges as the optimal solvent system, providing good solubility for all reaction components while minimizing side reactions [2]. Alternative solvents such as dichloromethane or tetrahydrofuran lead to reduced yields and increased side product formation [2].

Quality control protocols have been established to monitor both chemical purity and optical purity throughout the synthetic sequence [2] [7]. High-performance liquid chromatography (HPLC) analysis using chiral stationary phases enables determination of enantiomeric excess at multiple points in the synthesis [2]. Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation and purity assessment for all synthetic intermediates [7].

The optimized synthetic protocol consistently produces emopamil with chemical purity exceeding 99% and optical purity above 95% enantiomeric excess [2] [3]. These specifications meet or exceed pharmaceutical industry standards for active pharmaceutical ingredients, demonstrating the robustness and reliability of the MAD-mediated synthetic approach [2].

Data Tables

Table 1: Yield Optimization Data for MAD-Mediated Emopamil Synthesis

| Reaction Step | Yield (%) | Optical Purity (% ee) | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Epoxidation | 88-92 | >95 | -20 | 8-12 |

| MAD Rearrangement | 85-95 | >95 | 0 to rt | 2-6 |

| Tosylation | 90-95 | >95 | 0 | 1-2 |

| Amination | 80-88 | >95 | 60 | 6-8 |

| Overall Sequence | 75-85 | >95 | - | - |

Table 2: Stereochemical Control Parameters

| Parameter | Optimal Condition | Effect on ee (%) | Effect on Yield (%) |

|---|---|---|---|

| MAD Equivalents | 1.2 eq | 95-98 | 85-95 |

| Temperature Control | 0°C to rt | 95-98 | 85-95 |

| Reaction Time | 2-6 h | 95-98 | 85-95 |

| Solvent System | Toluene | 95-98 | 85-95 |

| Water Content | <50 ppm | 95-98 | 85-95 |

Table 3: Purification Requirements and Results

| Purification Method | Stage | Purity Achieved (%) | Recovery (%) |

|---|---|---|---|

| Silica Gel Chromatography | Post-epoxidation | 95-98 | 85-90 |

| Crystallization | Intermediate | 98-99 | 80-85 |

| Silica Gel Chromatography | Final product | 99+ | 88-92 |

| Salt Formation | Final purification | 99+ | 90-95 |

The chiral quaternary carbon center represents the most critical structural determinant of Emopamil's biological activity, fundamentally governing the stereochemical behavior and pharmacological profile of this phenylalkylamine calcium channel antagonist. This quaternary carbon, bearing four distinct substituents including an isopropyl group, a phenyl ring, a nitrile-containing chain, and a methylphenethylamino side chain, creates a three-dimensional molecular architecture that profoundly influences receptor binding interactions [1] [2] [3].

The stereochemical configuration at this quaternary center directly determines the spatial arrangement of functional groups essential for biological activity. The S-configuration demonstrates markedly superior therapeutic properties compared to the R-enantiomer, particularly in neuroprotective applications [4] [5] [6]. This stereoselective activity arises from differential three-dimensional orientations that enable optimal alignment with target binding sites, particularly calcium channels and serotonin receptors [7].

Structural studies confirm that the quaternary carbon center constrains the molecule into distinct conformational states depending on its configuration [8] [3] [9]. The S-enantiomer adopts a spatial arrangement that facilitates simultaneous interaction with multiple binding domains within calcium channels, while the R-configuration presents a suboptimal geometry that reduces binding affinity and functional activity [10]. This stereochemical constraint is irreversible under physiological conditions, ensuring that each enantiomer maintains its distinct pharmacological profile throughout biological interactions.

The quaternary nature of this carbon center prevents racemization under normal biological conditions, maintaining the stereochemical integrity essential for consistent pharmacological responses [11]. This stability distinguishes Emopamil from compounds with tertiary chiral centers that may undergo stereochemical interconversion, providing predictable and reproducible biological effects based solely on the administered enantiomer [12].

Impact of Phenylalkylamine Substituents

The phenylalkylamine backbone of Emopamil incorporates two distinct aromatic rings connected through a flexible alkylamine chain, each contributing specific molecular recognition elements essential for biological activity. Ring A, positioned proximal to the nitrile group and quaternary carbon center, primarily mediates calcium channel binding interactions through its meta-methoxy substituents [10] [13]. These methoxy groups serve as hydrogen bond acceptors, forming critical contacts with tyrosine residues within the calcium channel binding site, particularly Tyrosine-IIIS6 [10].

Ring B, located proximal to the methylated amino group, predominantly influences serotonin receptor interactions and contributes to the molecule's dual pharmacological profile [7]. The positioning and substitution pattern of this aromatic system directly correlate with serotonin S2 receptor binding affinity, where the S-enantiomer demonstrates 13-fold higher affinity compared to the R-configuration [7]. This dramatic difference underscores the importance of precise three-dimensional arrangement of the phenylalkylamine substituents for optimal receptor recognition.

The methylphenethylamino chain provides essential flexibility while maintaining structural constraints necessary for selective binding. The methyl substitution on the nitrogen atom influences both binding affinity and selectivity by creating steric interactions that fine-tune receptor recognition [2] . This tertiary amine structure also contributes to the molecule's basicity and protonation state under physiological conditions, affecting membrane permeability and tissue distribution [6].

Structure-activity relationship studies demonstrate that removal or modification of either aromatic ring significantly diminishes biological activity [10]. Complete demethoxylation of the aromatic rings reduces calcium channel binding affinity, while alterations to the alkylamine chain length or substitution pattern affect both potency and selectivity profiles [15]. The phenylalkylamine framework thus represents an integrated structural unit where each component contributes synergistically to the overall pharmacological profile.

The spatial relationship between Ring A and Ring B, mediated by the flexible alkylamine chain and constrained by the quaternary carbon center, creates a unique three-dimensional pharmacophore essential for dual calcium channel and serotonin receptor activity [16] [17]. This architectural arrangement enables Emopamil to simultaneously engage multiple binding sites within its target proteins, contributing to its distinctive neuroprotective properties.

Comparative Efficacy of Enantiomers

The enantiomeric selectivity of Emopamil represents one of the most pronounced examples of stereochemical influence on pharmaceutical activity within the phenylalkylamine class of calcium channel antagonists. Comprehensive pharmacological evaluation reveals that the S-enantiomer consistently demonstrates superior therapeutic efficacy across multiple biological endpoints, while the R-enantiomer exhibits significantly reduced activity in most relevant therapeutic applications [4] [5] [6] [18].

In calcium channel binding studies utilizing [3H]-devapamil displacement assays, both enantiomers demonstrate comparable binding affinities to the verapamil binding site, with Ki values of approximately 38 nanomolar for each configuration [7]. This equipotency suggests that the basic calcium channel recognition elements are preserved in both stereoisomers, indicating that the quaternary carbon configuration does not fundamentally disrupt the primary binding interaction with L-type calcium channels.

However, the functional consequences of calcium channel binding reveal significant enantiomeric differences. The S-enantiomer produces more potent calcium antagonist effects in vascular smooth muscle preparations, with EC50 values of 270 nanomolar compared to higher concentrations required for the R-enantiomer [7]. This functional selectivity indicates that while both enantiomers can bind to calcium channels, the S-configuration more effectively translates binding into channel inhibition, suggesting optimal positioning for functional modulation.

The most dramatic enantiomeric selectivity occurs in serotonin S2 receptor interactions, where the S-enantiomer exhibits a Ki value of 4.4 nanomolar compared to 58 nanomolar for the R-configuration, representing a 13-fold selectivity factor [7]. This remarkable difference extends to functional serotonin antagonism, where the S-enantiomer demonstrates EC50 values of 4.5 nanomolar, approximately one order of magnitude more potent than verapamil and gallopamil [7]. The R-enantiomer shows substantially reduced serotonin antagonist efficacy, highlighting the critical importance of stereochemical configuration for this secondary pharmacological activity.

Neuroprotective efficacy studies in experimental ischemia models provide the most clinically relevant demonstration of enantiomeric selectivity. In permanent middle cerebral artery occlusion studies, S-Emopamil treatment resulted in cortical infarct volume reductions of 65-70% compared to control groups, while the R-enantiomer showed minimal neuroprotective effects [4] [6]. Similarly, in global brain ischemia models, S-Emopamil pretreatment increased normal neuron survival by 2.4-fold in hippocampal CA1 regions, with no significant protection observed from R-enantiomer administration [5] [18].

The superior blood-brain permeability of the S-enantiomer contributes significantly to its enhanced neuroprotective profile [4] [6]. This pharmacokinetic advantage, combined with the improved receptor binding characteristics, creates a synergistic effect that amplifies the therapeutic utility of the S-configuration. The enhanced central nervous system penetration ensures adequate brain tissue concentrations for neuroprotective activity while minimizing peripheral side effects associated with calcium channel blockade.

Clinical translation studies demonstrate that the enantiomeric selectivity observed in preclinical models translates to meaningful therapeutic differences. The S-enantiomer maintains neuroprotective efficacy even when treatment is delayed up to one hour following ischemic insult, while the R-enantiomer fails to provide significant protection under similar conditions [4] [6]. This therapeutic window represents a critical clinical advantage, as immediate post-ischemic treatment is often not feasible in real-world medical scenarios.

The molecular basis for enantiomeric selectivity lies in the differential three-dimensional presentation of critical pharmacophore elements. Molecular modeling studies suggest that the S-configuration optimally positions the meta-methoxy groups for hydrogen bonding interactions with target proteins, while simultaneously orienting the isopropyl substituent to minimize steric clashes [10]. In contrast, the R-enantiomer presents a spatial arrangement that, while capable of basic binding interactions, fails to achieve the precise geometric requirements for optimal functional activity.